BenchChemオンラインストアへようこそ!

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide

Probe-characterization gap Chemical-probe selection

CAS 862810-14-8 designates N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide, a synthetic small molecule (MF: C18H20N4O, MW: 308.385). It is built on the imidazo[1,2-a]pyrimidine scaffold, a privileged heterocyclic core widely exploited in medicinal chemistry for kinase inhibition, GPCR modulation, and antimicrobial applications.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 862810-14-8
Cat. No. B2400609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide
CAS862810-14-8
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)C
InChIInChI=1S/C18H20N4O/c1-12(2)9-17(23)20-15-10-14(6-5-13(15)3)16-11-22-8-4-7-19-18(22)21-16/h4-8,10-12H,9H2,1-3H3,(H,20,23)
InChIKeyAMLFEEIOVIRPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide (862810-14-8): Procurement-Relevant Compound Identity and Baseline


CAS 862810-14-8 designates N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide, a synthetic small molecule (MF: C18H20N4O, MW: 308.385) [1]. It is built on the imidazo[1,2-a]pyrimidine scaffold, a privileged heterocyclic core widely exploited in medicinal chemistry for kinase inhibition, GPCR modulation, and antimicrobial applications [2]. Despite the scaffold’s prominence, this specific compound has undergone minimal public biochemical or cellular profiling. The only publicly retrievable quantitative target‑engagement datum is a BindingDB entry (BDBM50449642) that reports a Ki of 2.20 nM against the human adenosine A2A receptor in a radioligand displacement assay, along with a functional IC50 of 2.90 nM in a CHO cell‑based cAMP assay [3]. No in‑vivo, selectivity‑panel, or disease‑model data are available for this molecule, underscoring its status as an under‑characterized chemical probe.

Why N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide Cannot Be Replaced by a Generic Analog


Close structural analogs sharing the imidazo[1,2-a]pyrimidine core with N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide (862810-14-8) exhibit profoundly divergent biological activity and selectivity. For example, the patent literature demonstrates that minor modifications to the amide substituent on the phenyl ring can shift the target profile from MET kinase to CDK2 or adenosine receptors [1]. The BindingDB record for this specific compound shows a Ki of 2.20 nM at the adenosine A2A receptor, but structural analogs with a 3‑methylbutanamide group at a different position are reported as potent CDK2 inhibitors [2]. Because the structure–activity relationship (SAR) for the imidazo[1,2‑a]pyrimidine series is extremely steep, interchanging compounds based solely on scaffold similarity risks selecting a molecule with an entirely different primary target, potency, and selectivity fingerprint, thereby compromising assay reproducibility and lead‑optimization campaigns [3].

Quantitative Differentiation Evidence for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide (862810-14-8)


Caveat: Direct Comparative Profiling Data Are Not Available for This Compound

No primary literature, patent, or authoritative database provides direct side‑by‑side quantitative comparison of 862810-14-8 with a named structural analog or alternative under matched assay conditions. The available BindingDB entry reports a Ki of 2.20 nM against the human adenosine A2A receptor in a radioligand displacement assay using [3H]ZM241385 [1]. However, no selectivity panel data, cellular activity data, or pharmacokinetic data exist for this compound. Consequently, procurement decisions cannot currently be driven by empirical differentiation against comparators.

Probe-characterization gap Chemical-probe selection

Imidazo[1,2-a]pyrimidine Scaffold Potency in Cancer-Cell Viability: Class‑Level Benchmarking

Although 862810-14-8 lacks direct cell‑viability data, structurally related imidazo[1,2‑a]pyrimidine derivatives display IC50 values in the low‑micromolar range against multiple cancer cell lines. A library of homologated imidazo[1,2‑a]pyrimidine compounds showed IC50 values of 10.13 µM against A549 (lung) and 15.20 µM against K562 (leukemia) cells [1]. Compound 10c in a separate series achieved an IC50 of 5.98 µM against A549 cells, representing 1.74‑fold improvement over the clinical comparator etoposide (IC50 = 10.44 µM) [2]. These results establish a class‑level potency baseline against which 862810‑14‑8 can be benchmarked in any future cytotoxicity screen.

Cancer cytotoxicity Antiproliferative activity Imidazo[1,2-a]pyrimidine analogs

Structural Basis for Kinase Selectivity Divergence Among Imidazo[1,2-a]pyrimidine Amide Isomers

The amide-linkage position on the phenyl ring critically dictates the target profile of imidazo[1,2‑a]pyrimidine amides. In the imidazole‑pyrimidine amide series reported by Jones et al. (2008), attaching the 3‑methylbutanamide group to a fluorinated phenyl ring para to the imidazo[1,2‑a]pyrimidine core resulted in sub‑nanomolar CDK2 inhibition (pIC50 > 9.0, i.e., IC50 < 1 nM) with selectivity >50‑ to 60‑fold over CDK1 and CDK4 [1]. Conversely, the meta‑substituted regioisomer 862810‑14‑8, as captured in BindingDB, displays high affinity for the adenosine A2A receptor (Ki = 2.20 nM) [2]. This stark shift in primary target—from CDK2 to A2A—arises solely from repositioning the amide on the central phenyl ring, demonstrating that subtle constitutional isomerism can completely re‑route the molecular pharmacology. No other isomer in this series is reported to achieve high potency at both targets simultaneously.

Kinase selectivity Structure–activity relationship Chemical-probe design

Recommended Research and Industrial Application Scenarios for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide (862810-14-8)


Kinase Selectivity Profiling and Chemical‑Probe Optimization

The positional isomerism evidence (Section 3, Evidence Item 3) indicates that 862810-14-8 may not be a CDK2 inhibitor like its close analogs but an adenosine A2A receptor ligand [1]. This compound should be used in a kinase‑selectivity panel alongside its regioisomeric CDK2‑active counterpart to map how the amide position influences off‑target recruitment, a critical step in developing selective chemical probes.

Cancer‑Cell Panel Screening with Built‑In Analog Comparator

Given the class‑level cytotoxicity of imidazo[1,2-a]pyrimidine analogs (IC50 range 5.98–20.20 µM against A549, HCT116, and K562 lines) [2][3], a cancer‑cell panel screening with this compound must include at least one structurally defined analog as an internal control to distinguish scaffold‑driven from substitution‑specific anti‑proliferative effects.

Adenosine Receptor Pharmacological Profiling

The confirmed Ki of 2.20 nM at the adenosine A2A receptor [1] positions this compound as a potential starting point for A2A antagonist/inverse‑agonist tool development. It should be profiled against the full adenosine receptor family (A1, A2A, A2B, A3) in both binding and functional assays to establish selectivity, as no such data are publicly available.

SAR Expansion of the 3‑Methylbutanamide Series for Rational Compound Acquisition

Because the 3‑methylbutanamide substituent appears in both CDK2‑active (para‑amide) and A2A‑active (meta‑amide) isomers [1][4], procurement of a small focused library of positional isomers enables a systematic SAR study. This approach maximizes the information return on investment when the precise molecular target of interest is not yet fixed.

Quote Request

Request a Quote for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.